6-Chloro-5-nitronicotinoyl chloride

Description

BenchChem offers high-quality 6-Chloro-5-nitronicotinoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-nitronicotinoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

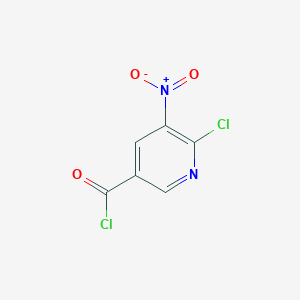

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-nitropyridine-3-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2N2O3/c7-5-4(10(12)13)1-3(2-9-5)6(8)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDMAPPDNNZHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-nitronicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 6-Chloro-5-nitronicotinoyl chloride, a key intermediate in the synthesis of various pharmaceutical compounds.

Chemical Structure and Identifiers

6-Chloro-5-nitronicotinoyl chloride is a derivative of nicotinic acid, featuring a chloro group at the 6-position, a nitro group at the 5-position, and an acyl chloride at the 3-position of the pyridine ring.

IUPAC Name: 6-chloro-5-nitropyridine-3-carbonyl chloride[1] CAS Number: 23945-84-8[1][2] Molecular Formula: C₆H₂Cl₂N₂O₃[1]

Below is a diagram illustrating the chemical structure of 6-Chloro-5-nitronicotinoyl chloride.

Figure 1: Chemical structure of 6-Chloro-5-nitronicotinoyl chloride.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 220.99 g/mol | PubChem (Computed)[1] |

| Exact Mass | 219.9442473 Da | PubChem (Computed)[1] |

| XLogP3 | 2.2 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed)[1] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1] |

| Polar Surface Area | 75.8 Ų | PubChem (Computed)[1] |

| Heavy Atom Count | 13 | PubChem (Computed)[1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of 6-Chloro-5-nitronicotinoyl chloride is not widely published, it is understood to be synthesized from its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry.

Representative Experimental Protocol: Synthesis of 6-Chloro-5-nitronicotinoyl chloride

This protocol is based on general methods for the synthesis of acyl chlorides from carboxylic acids using thionyl chloride.

Materials:

-

6-Chloro-5-nitronicotinic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (excess, e.g., 5-10 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

To a solution of 6-chloro-5-nitronicotinic acid in anhydrous dichloromethane, a catalytic amount of N,N-dimethylformamide is added.

-

Thionyl chloride is added dropwise to the solution at room temperature.

-

The reaction mixture is then heated to reflux and maintained for several hours, or until the reaction is complete (monitored by TLC or other suitable methods).

-

After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-Chloro-5-nitronicotinoyl chloride.

-

The product, being a reactive acyl chloride, is often used immediately in the next synthetic step without further purification.

The following diagram illustrates the synthetic pathway.

Figure 2: Synthesis of 6-Chloro-5-nitronicotinoyl chloride.

Reactivity and Downstream Applications

6-Chloro-5-nitronicotinoyl chloride is a reactive chemical intermediate. The acyl chloride functional group is susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of derivatives, including esters and amides.

For instance, it is a key raw material in the synthesis of Methyl 6-chloro-5-nitronicotinate, an important pharmaceutical intermediate used in the development of PARP inhibitors and immunomodulators[3]. The reaction involves the esterification of the acyl chloride with methanol.

Biological Activity of Nitropyridine Derivatives

While there is no specific data on the biological activity of 6-Chloro-5-nitronicotinoyl chloride itself, the broader class of nitropyridine derivatives has been the subject of significant research in medicinal chemistry.

Nitropyridines have been investigated for a range of biological activities, including:

-

Antimicrobial and Antifungal Activity: Various nitropyridine-containing compounds have demonstrated activity against bacteria such as S. aureus and E. coli, as well as antifungal effects[4].

-

Antimalarial Activity: Chloroquine fragments linked with nitropyridyl moieties have shown promising antimalarial activity[4].

-

Insecticidal Properties: 2-Chloro-5-nitropyridine has been used as a starting material for the synthesis of novel insecticides[4].

The biological activity of these derivatives is often attributed to the electron-withdrawing nature of the nitro group and the overall electronic properties of the substituted pyridine ring.

The following diagram illustrates the relationship between the core structure and its potential applications.

Figure 3: Potential applications of 6-Chloro-5-nitronicotinoyl chloride.

Safety and Handling

Acyl chlorides, including 6-Chloro-5-nitronicotinoyl chloride, are corrosive and moisture-sensitive. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive risk assessment prior to use.

References

An In-depth Technical Guide to 6-Chloro-5-nitronicotinoyl chloride (CAS Number: 23945-84-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-5-nitronicotinoyl chloride, a key building block in synthetic and medicinal chemistry. This document consolidates critical information on its chemical properties, synthesis, reactivity, and applications in drug discovery, with a focus on providing practical insights for laboratory and development settings.

Chemical Identity and Properties

6-Chloro-5-nitronicotinoyl chloride, with the IUPAC name 6-chloro-5-nitropyridine-3-carbonyl chloride, is a bifunctional molecule featuring a pyridine ring substituted with a chloro, a nitro, and an acyl chloride group.[1] This combination of functional groups makes it a highly reactive and versatile intermediate for the synthesis of a wide range of heterocyclic compounds.

It is important to note that the CAS number for this compound is 23945-84-8 . The user-provided CAS number 54555-97-8 is not the correct identifier for this chemical entity.

Table 1: Physicochemical Properties of 6-Chloro-5-nitronicotinoyl chloride

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂O₃ | PubChem[1] |

| Molecular Weight | 220.99 g/mol | PubChem[1] |

| IUPAC Name | 6-chloro-5-nitropyridine-3-carbonyl chloride | PubChem[1] |

| CAS Number | 23945-84-8 | PubChem[1] |

| Canonical SMILES | C1=C(C=NC(=C1--INVALID-LINK--[O-])Cl)C(=O)Cl | PubChem[1] |

| InChI Key | CZDMAPPDNNZHMH-UHFFFAOYSA-N | PubChem[1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents | Inferred from reactivity |

Synthesis and Experimental Protocols

6-Chloro-5-nitronicotinoyl chloride is typically synthesized from its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 6-Chloro-5-nitronicotinoyl chloride

This protocol is a representative procedure based on the synthesis of similar compounds and established chemical principles.

Materials:

-

6-Chloro-5-nitronicotinic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene

-

Dry glassware and magnetic stirrer

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 6-chloro-5-nitronicotinic acid in anhydrous toluene.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 6-Chloro-5-nitronicotinoyl chloride can be used directly in the next step or purified by vacuum distillation or recrystallization.

Reactivity and Applications in Drug Discovery

The high reactivity of the acyl chloride functional group makes 6-Chloro-5-nitronicotinoyl chloride a valuable reagent for introducing the 6-chloro-5-nitropyridine moiety into various molecular scaffolds. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters.

Application in Kinase Inhibitor Synthesis

A notable application of 6-Chloro-5-nitronicotinoyl chloride is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

A specific example is the synthesis of a potential irreversible inhibitor of Monopolar Spindle 1 (MPS1) kinase.[2] In this synthesis, a substituted isoquinolin-3-amine is reacted with a nitropyridine derivative, showcasing the utility of chloro-nitropyridine scaffolds in medicinal chemistry.[2]

Spectroscopic Data (Inferred)

Table 2: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region (typically δ 7.5-9.0 ppm) due to the electron-withdrawing effects of the chloro, nitro, and acyl chloride groups. |

| ¹³C NMR | Carbon signals for the pyridine ring will be in the aromatic region (δ 120-160 ppm). The carbonyl carbon of the acyl chloride will be significantly downfield (δ > 160 ppm). |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of the acyl chloride is expected around 1750-1800 cm⁻¹. Asymmetric and symmetric stretching of the nitro group should appear around 1550 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching vibrations will be observed in the fingerprint region. |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.99 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Safety, Handling, and Disposal

6-Chloro-5-nitronicotinoyl chloride is expected to be a reactive and hazardous compound. The following safety precautions are based on data for structurally similar chemicals and should be strictly adhered to.

Table 3: Hazard and Safety Information (Inferred)

| Hazard Category | Description and Precautionary Measures |

| Acute Toxicity | Likely harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. |

| Skin Corrosion/Irritation | Expected to cause skin irritation or burns. Wear protective gloves, clothing, and eye/face protection. |

| Eye Damage/Irritation | Expected to cause serious eye damage. Wear safety glasses with side-shields or goggles. |

| Reactivity | Reacts with water and other nucleophiles. Store in a dry, well-ventilated place away from incompatible materials such as water, alcohols, and strong bases. |

| Personal Protective Equipment (PPE) | A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory. A face shield and respirator may be necessary depending on the scale of the reaction. |

Handling:

-

Handle only in a well-ventilated fume hood.

-

Keep away from sources of ignition.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Due to its reactivity, quenching of the acyl chloride with a suitable nucleophile (e.g., a high boiling point alcohol) may be necessary before disposal.

This technical guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment before handling this chemical. Always consult the latest Safety Data Sheet (SDS) from the supplier and follow all institutional safety protocols.

References

A Technical Guide to 6-Chloro-5-nitronicotinoyl chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-nitronicotinoyl chloride, a derivative of nicotinic acid, is a reactive chemical intermediate of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive acyl chloride group and a substituted pyridine ring, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds. This is particularly relevant in the field of medicinal chemistry, where the pyridine scaffold is a common motif in many biologically active molecules, including kinase inhibitors. This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Chloro-5-nitronicotinoyl chloride, detailed hypothetical experimental protocols for its synthesis and subsequent reactions, and an exploration of its potential applications in drug discovery and development.

Core Physical and Chemical Properties

While specific experimental data for 6-Chloro-5-nitronicotinoyl chloride is not widely available in public literature, likely due to its nature as a reactive intermediate that is often generated and used in situ, we can compile its known identifiers and computed properties.

| Property | Data | Reference |

| Molecular Formula | C₆H₂Cl₂N₂O₃ | [1] |

| Molecular Weight | 220.99 g/mol | [1] |

| IUPAC Name | 6-chloro-5-nitropyridine-3-carbonyl chloride | [1] |

| CAS Number | 23945-84-8 | [2] |

| Physical State | Presumed to be a solid at room temperature, typical for similar acyl chlorides. | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in anhydrous aprotic organic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). It will react with protic solvents like water and alcohols. | |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Synthesis and Experimental Protocols

6-Chloro-5-nitronicotinoyl chloride is typically synthesized from its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid. The most common method for this transformation is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Hypothetical Synthesis of 6-Chloro-5-nitronicotinoyl chloride

This protocol is based on general procedures for the synthesis of acyl chlorides from carboxylic acids.[3]

Objective: To synthesize 6-Chloro-5-nitronicotinoyl chloride from 6-chloro-5-nitronicotinic acid.

Materials:

-

6-Chloro-5-nitronicotinic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene or dichloromethane (DCM)

-

Rotary evaporator

-

Schlenk line or other inert atmosphere setup

-

Glassware (round-bottom flask, condenser with drying tube, dropping funnel)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube is charged with 6-chloro-5-nitronicotinic acid (1 equivalent).

-

Solvent Addition: Anhydrous toluene or DCM (approximately 10 mL per gram of carboxylic acid) is added to the flask to create a suspension.

-

Addition of Thionyl Chloride: Thionyl chloride (2-3 equivalents) is added dropwise to the stirred suspension at room temperature.

-

Catalyst Addition: A catalytic amount of anhydrous DMF (1-2 drops) is carefully added to the reaction mixture.

-

Reaction: The mixture is then heated to reflux (typically 60-80 °C for toluene) and stirred for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution and the dissolution of the solid carboxylic acid.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess thionyl chloride and the solvent are removed under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, anhydrous toluene can be added and co-evaporated a few times.

-

Product: The resulting crude 6-Chloro-5-nitronicotinoyl chloride, likely a solid, can be used directly in the next step without further purification. If purification is necessary, it could potentially be achieved by distillation under high vacuum or recrystallization from a non-protic solvent, though this is often not performed due to the compound's reactivity.

Caption: Synthesis of 6-Chloro-5-nitronicotinoyl chloride.

Chemical Reactivity and Applications in Drug Discovery

As an acyl chloride, 6-Chloro-5-nitronicotinoyl chloride is a highly reactive electrophile. The carbon atom of the acyl chloride group is susceptible to nucleophilic attack, leading to a nucleophilic acyl substitution reaction where the chloride ion is displaced.[3][4]

General Reactivity with Nucleophiles

Common nucleophiles that react readily with 6-Chloro-5-nitronicotinoyl chloride include:

-

Amines: Primary and secondary amines react to form the corresponding amides. This is one of the most important reactions in the context of drug synthesis.[5][6]

-

Alcohols: Alcohols react to form esters.

-

Water: Water will hydrolyze the acyl chloride back to the parent carboxylic acid. This highlights the need for anhydrous conditions when handling this compound.[7]

Caption: General reactivity of 6-Chloro-5-nitronicotinoyl chloride.

Application in the Synthesis of Kinase Inhibitors

The pyridine ring is a privileged scaffold in medicinal chemistry, and many kinase inhibitors incorporate this motif.[8] The nitro group on the pyridine ring of 6-Chloro-5-nitronicotinoyl chloride can be a precursor to an amino group via reduction. This amino group can then serve as a key interaction point with the target kinase or as a handle for further chemical modification.

Hypothetical Experimental Protocol: Amide Synthesis

This protocol is based on general procedures for the synthesis of amides from acyl chlorides.[9]

Objective: To synthesize a substituted amide using 6-Chloro-5-nitronicotinoyl chloride and a primary amine.

Materials:

-

Crude 6-Chloro-5-nitronicotinoyl chloride

-

A primary amine (e.g., aniline or a more complex amine relevant to a drug scaffold)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., triethylamine (TEA) or pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., hexanes/ethyl acetate)

Procedure:

-

Amine Solution: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1 equivalent) and the non-nucleophilic base (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Acyl Chloride Addition: Dissolve the crude 6-Chloro-5-nitronicotinoyl chloride (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution with stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the pure amide.

Caption: Workflow for amide synthesis and purification.

Safety and Handling

Acyl chlorides as a class of compounds are hazardous and require careful handling.[10][11][12]

-

Corrosivity: They are corrosive and can cause severe burns to the skin and eyes.

-

Lachrymator: They are often lachrymatory (tear-inducing).

-

Reactivity with Water: They react violently with water, releasing corrosive hydrogen chloride gas. Therefore, all handling must be done under strictly anhydrous conditions.

-

Inhalation: Inhalation of vapors can cause severe respiratory irritation.

Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., butyl rubber).

-

Chemical splash goggles and a face shield.

-

A flame-retardant lab coat.

-

All manipulations should be carried out in a certified chemical fume hood.

Conclusion

6-Chloro-5-nitronicotinoyl chloride is a valuable and highly reactive intermediate in organic synthesis. While detailed experimental data on its physical properties are scarce, its chemical behavior can be reliably predicted based on the well-established reactivity of acyl chlorides. Its utility in constructing complex molecules, particularly those with a substituted pyridine core, makes it a compound of interest for researchers in drug discovery, especially in the development of novel kinase inhibitors. The protocols and information provided in this guide, though based on general principles, offer a solid foundation for the safe and effective use of this versatile chemical building block. Further research to fully characterize this compound would be beneficial to the scientific community.

References

- 1. 6-Chloro-5-nitronicotinoyl chloride | C6H2Cl2N2O3 | CID 11368019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-chloro-5-nitronicotinoyl chloride | 23945-84-8 [chemicalbook.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.hud.ac.uk [pure.hud.ac.uk]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 12. chemos.de [chemos.de]

6-Chloro-5-nitronicotinoyl chloride molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-nitronicotinoyl chloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a chloro group, a nitro group, and an acyl chloride functional group, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including potential therapeutic agents. The reactivity of the acyl chloride group allows for facile derivatization through reactions with nucleophiles such as amines, alcohols, and thiols, enabling the construction of diverse molecular scaffolds. This guide provides a comprehensive overview of the chemical properties, synthesis, and handling of 6-Chloro-5-nitronicotinoyl chloride.

Chemical and Physical Properties

The fundamental properties of 6-Chloro-5-nitronicotinoyl chloride are summarized below. It is important to note that while the molecular formula and weight are well-established, some physical properties are computationally predicted due to the compound's likely nature as a reactive intermediate that is often generated and used in situ.

| Property | Value | Source |

| Molecular Formula | C₆H₂Cl₂N₂O₃ | [1] |

| Molecular Weight | 220.99 g/mol | [1] |

| IUPAC Name | 6-chloro-5-nitropyridine-3-carbonyl chloride | [1] |

| CAS Number | 23945-84-8 | [1] |

| Computed XLogP3 | 2.2 | [1] |

| Computed Topological Polar Surface Area | 75.8 Ų | [1] |

| Exact Mass | 219.9442473 Da | [1] |

Synthesis of 6-Chloro-5-nitronicotinoyl chloride

The primary route for the synthesis of 6-Chloro-5-nitronicotinoyl chloride is the chlorination of its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid. This is a standard chemical transformation for the preparation of acyl chlorides.

Experimental Protocol

Objective: To synthesize 6-Chloro-5-nitronicotinoyl chloride from 6-chloro-5-nitronicotinic acid.

Materials:

-

6-chloro-5-nitronicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or another inert solvent such as dichloromethane)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inlet for an inert gas, add 6-chloro-5-nitronicotinic acid.

-

Solvent Addition: Add anhydrous toluene to the flask to create a suspension.

-

Addition of Thionyl Chloride: Under a gentle flow of inert gas, slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension. The addition should be performed at room temperature.

-

Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (a few drops) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within a few hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent by distillation, followed by evaporation under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude 6-Chloro-5-nitronicotinoyl chloride can often be used in the next synthetic step without further purification. If a high purity is required, vacuum distillation can be attempted, although care must be taken due to the potential for thermal decomposition.

Synthetic Workflow Diagram

The following diagram illustrates the synthesis of 6-Chloro-5-nitronicotinoyl chloride from 6-chloro-5-nitronicotinic acid.

Caption: Synthesis of 6-Chloro-5-nitronicotinoyl chloride.

Applications in Drug Development

6-Chloro-5-nitronicotinoyl chloride serves as a key building block in the synthesis of various biologically active molecules. Its utility is demonstrated in the preparation of derivatives that have been investigated for a range of therapeutic applications. For instance, the related compound, methyl 6-chloro-5-nitronicotinate, is an important intermediate in the synthesis of various pharmaceuticals. The acyl chloride functionality allows for the facile introduction of the 6-chloro-5-nitronicotinoyl moiety into larger molecules, enabling the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

Acyl chlorides, including 6-Chloro-5-nitronicotinoyl chloride, are reactive compounds and should be handled with appropriate safety precautions. They are typically sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Therefore, all reactions and handling should be performed under anhydrous conditions and preferably under an inert atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

Navigating the Reactive Landscape of 6-Chloro-5-nitronicotinoyl Chloride: A Technical Guide for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the chemical reactivity of 6-Chloro-5-nitronicotinoyl chloride, a highly functionalized pyridine derivative of interest in medicinal chemistry and materials science. While the core focus is on its behavior in electrophilic aromatic substitution (EAS) reactions, this document will also explore alternative reaction pathways, providing a comprehensive understanding for researchers engaged in the synthesis and modification of this versatile building block. The pyridine ring's electronic landscape, heavily influenced by three electron-withdrawing substituents—a chloro group, a nitro group, and a nicotinoyl chloride moiety—presents a unique set of challenges and opportunities in synthetic design.

The Challenge of Electrophilic Aromatic Substitution on a Deactivated Ring

The pyridine nucleus is inherently less reactive towards electrophiles compared to benzene due to the electron-withdrawing effect of the nitrogen atom. In the case of 6-Chloro-5-nitronicotinoyl chloride, this deactivation is significantly amplified by the presence of the chloro, nitro, and nicotinoyl chloride groups. These substituents collectively reduce the electron density of the aromatic ring, making it a poor nucleophile for typical electrophilic attack.

Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions generally require harsh conditions and often result in low yields or no reaction at all with such deactivated pyridine systems.[1][2] Computational studies on the nitration of pyridine derivatives have shown that the protonated species, which is dominant in the strongly acidic media required for nitration, is strongly deactivated towards electrophilic attack.[2]

Due to the extreme deactivation of the pyridine ring in 6-Chloro-5-nitronicotinoyl chloride, there is a notable absence of published literature detailing successful electrophilic aromatic substitution reactions on this specific molecule. Researchers should anticipate that direct functionalization of the pyridine ring through electrophilic substitution is a formidable challenge.

Alternative Reactive Pathways: Nucleophilic Aromatic Substitution

Given the electron-deficient nature of the pyridine ring in 6-Chloro-5-nitronicotinoyl chloride, nucleophilic aromatic substitution (SNAr) presents a more viable strategy for its functionalization. The chloro and nitro groups activate the ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.

While specific data for 6-Chloro-5-nitronicotinoyl chloride is scarce, studies on related 3-R-5-nitropyridines and 5-nitropyridine-2-sulfonic acid demonstrate the propensity of these systems to undergo nucleophilic substitution.[3][4] Anionic nucleophiles, such as alkoxides, amines, and thiolates, have been shown to displace leaving groups on the nitropyridine ring.[3][4]

The following table summarizes representative nucleophilic substitution reactions on related 5-nitropyridine derivatives, which can serve as a predictive guide for the reactivity of 6-Chloro-5-nitronicotinoyl chloride.

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 5-nitropyridine-2-sulfonic acid | Methanol | 2-methoxy-5-nitropyridine | 95 | [4] |

| 5-nitropyridine-2-sulfonic acid | Ethanol | 2-ethoxy-5-nitropyridine | 97 | [4] |

| 5-nitropyridine-2-sulfonic acid | Ammonia | 2-amino-5-nitropyridine | 92 | [4] |

| 5-nitropyridine-2-sulfonic acid | Butylamine | 2-butylamino-5-nitropyridine | 76 | [4] |

| 5-nitropyridine-2-sulfonic acid | PCl5 | 2-chloro-5-nitropyridine | 87 | [4] |

It is important to note that the nicotinoyl chloride group at the 3-position is also a reactive site and will readily react with nucleophiles. This necessitates careful planning of synthetic routes, potentially involving protection of the acid chloride functionality or utilizing it as a primary reaction site before attempting substitution on the pyridine ring.

Experimental Protocols for Related Compounds

While direct protocols for electrophilic aromatic substitution on 6-Chloro-5-nitronicotinoyl chloride are not available, the following protocols for the synthesis and reaction of related compounds can provide valuable experimental insights.

Synthesis of 6-Chloronicotinic Acid

6-Chloronicotinic acid is a precursor to the target molecule. One synthetic method involves the oxidation of 2-chloro-5-methylpyridine.[5][6]

Protocol:

-

In a 1000 mL flask, add 450 g of chlorobenzene, 100 g of 2-chloro-5-methylpyridine, and 3 g of cobalt acetate as a catalyst.[6]

-

Heat the mixture to 80°C with stirring.[6]

-

Introduce oxygen at a flow rate of 0.4 L/min.[6]

-

Maintain the reaction at these conditions for 4 hours.[6]

-

After the reaction, cool the system to room temperature.[6]

-

Filter the mixture and dry the solid to obtain a mixture of 6-chloronicotinic acid and cobalt acetate.[6]

Synthesis of Methyl 6-chloro-5-nitronicotinate from 6-Hydroxy-5-nitronicotinic acid

This procedure details the conversion of a related nicotinic acid to its methyl ester and introduces the chloro and nitro functionalities, providing a basis for handling similar structures.[7]

Protocol:

-

To a solution of 6-hydroxy-5-nitronicotinic acid (1 eq.) in SOCl2 (4.7 eq.), add DMF (0.15 eq.).[7]

-

Heat the reaction mixture to reflux for 8 hours.[7]

-

Concentrate the mixture under vacuum.[7]

-

Dissolve the residue in CH2Cl2 and cool to -40°C.[7]

-

Slowly add methanol (1.4 eq.) while maintaining the internal temperature below -30°C.[7]

-

Add an aqueous NaHCO3 solution (1 eq.) and allow the mixture to warm to room temperature.[7]

-

Separate the organic phase and concentrate under vacuum.[7]

-

Purify the crude product by crystallization from ethanol to yield methyl 6-chloro-5-nitronicotinate (90% yield).[7]

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanism for electrophilic aromatic substitution and the more probable nucleophilic aromatic substitution on a deactivated pyridine ring.

Caption: General mechanism for electrophilic aromatic substitution on a pyridine ring.

Caption: General mechanism for nucleophilic aromatic substitution on an electron-deficient pyridine ring.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 4. researchgate.net [researchgate.net]

- 5. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 6. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]

- 7. Methyl-6-chloro-5-nitronicotinate | 59237-53-5 [chemicalbook.com]

The Pivotal Role of 6-Chloro-5-nitronicotinoyl Chloride and Its Analogs in Medicinal Chemistry: A Technical Guide

Introduction: 6-Chloro-5-nitronicotinoyl chloride and its structural analog, 6-chloronicotinoyl chloride, are versatile chemical intermediates that have garnered significant attention in the field of medicinal chemistry. Their unique electronic and structural features make them ideal starting materials for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the applications of these building blocks in the development of novel therapeutics, with a focus on Poly (ADP-ribose) polymerase (PARP) inhibitors, nicotinic acetylcholine receptor (nAChR) ligands, and A1 adenosine receptor (A1AR) antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of synthetic methodologies, quantitative biological data, and the underlying signaling pathways.

Core Applications in Medicinal Chemistry

The reactivity of the acyl chloride group, coupled with the substituted pyridine ring, allows for the facile introduction of the nicotinoyl moiety into various molecular scaffolds. This has been strategically employed to develop potent and selective modulators of key biological targets.

PARP Inhibitors from 6-Chloro-5-nitronicotinoyl Chloride Derivatives

While direct utilization of 6-chloro-5-nitronicotinoyl chloride is less documented, its corresponding methyl ester, methyl 6-chloro-5-nitronicotinate, is a crucial intermediate in the synthesis of potent PARP inhibitors. The acyl chloride can be readily and efficiently converted to the methyl ester by reaction with methanol. These PARP inhibitors are at the forefront of cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms.

Quantitative Data: PARP Inhibitors

| Compound Class | Precursor | Target | IC50 (nM) | Reference |

| Benzofuran-7-carboxamide Analogues | Substituted Benzaldehydes | PARP-1 | 4 - 200 | [1] |

| Tetrazolyl Analogues | 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide | PARP-1 | 35 | [1] |

| Carboxyl Group Analogues | 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide | PARP-1 | 68 | [1] |

Experimental Protocol: Synthesis of a Benzofuran-based PARP Inhibitor Precursor

A common strategy involves the synthesis of substituted benzaldehydes which are then elaborated into the final PARP inhibitor. While not a direct reaction from 6-chloro-5-nitronicotinoyl chloride, the synthesis of precursors with similar structural motifs follows established organic chemistry principles. For instance, the synthesis of 4-phenyl or 4-thiazol-2-yl benzaldehydes can be achieved via Suzuki coupling reactions. A general procedure is as follows:

-

To a solution of the bromo-benzaldehyde (1 equivalent) in a suitable solvent (e.g., THF), add the corresponding boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and an aqueous solution of a base (e.g., K₂CO₃, 2 equivalents).

-

Heat the reaction mixture at 80°C for 12 hours under an inert atmosphere.

-

After cooling to room temperature, extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired substituted benzaldehyde.

Experimental Protocol: PARP Activity Assay

A common method to assess the inhibitory activity of synthesized compounds is a PARP activity assay, which can be performed using commercially available kits or established protocols. A general procedure for a colorimetric assay is as follows:

-

Coat a 96-well plate with histone proteins.

-

Add the PARP enzyme along with biotin-labeled NAD+ and the test inhibitor at various concentrations.

-

Incubate the plate to allow for the PARP-mediated ribosylation of the histones.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose chains.

-

After another wash step, add a colorimetric HRP substrate.

-

Measure the absorbance at the appropriate wavelength to quantify PARP activity. The decrease in signal in the presence of the inhibitor is used to determine the IC50 value.[2]

Signaling Pathway: PARP in DNA Repair

Nicotinic Acetylcholine Receptor (nAChR) Ligands from 6-Chloronicotinoyl Chloride

6-Chloronicotinoyl chloride is a key building block for the synthesis of various ligands targeting nicotinic acetylcholine receptors. These receptors are implicated in a range of neurological disorders, and their modulation can have significant therapeutic effects. A notable example is the synthesis of imidacloprid, a potent nAChR agonist, and its analogs.

Quantitative Data: nAChR Ligands

| Compound | Precursor | Receptor Subtype | Ki (nM) | Reference |

| Imidacloprid | 6-Chloronicotinoyl chloride | nAChR | Varies by subtype | [3] |

| 2'-Fluoro-3'-(4-nitrophenyl)deschloroepibatidine | Substituted Epibatidine | α4β2-nAChR | High affinity | Not specified |

| Nifene | Not specified | α4β2-nAChR | 0.31 | [4] |

| 2-FA | Not specified | α4β2-nAChR | 0.071 | [4] |

Experimental Protocol: Synthesis of Imidacloprid

The synthesis of imidacloprid from 6-chloronicotinoyl chloride involves a multi-step process:

-

Reduction of the acyl chloride: 6-Chloronicotinoyl chloride is reduced to 2-chloro-5-hydroxymethylpyridine using a reducing agent like sodium borohydride in an aqueous medium.[3]

-

Chlorination of the alcohol: The resulting alcohol is then converted to 2-chloro-5-chloromethylpyridine using a chlorinating agent such as thionyl chloride.[3]

-

Coupling reaction: The final step involves the coupling of 2-chloro-5-chloromethylpyridine with 2-nitroiminoimidazolidine in the presence of a base like potassium carbonate in a solvent such as acetonitrile to yield imidacloprid.[3]

Experimental Protocol: nAChR Binding Assay

A common method to evaluate the binding of ligands to nAChRs is a competitive radioligand binding assay.

-

Prepare cell membranes from a cell line expressing the nAChR subtype of interest.

-

Incubate the membranes with a known radioligand (e.g., [³H]epibatidine) and varying concentrations of the test compound.

-

After incubation, separate the bound from the free radioligand by filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and can be converted to a Ki value.

Signaling Pathway: Nicotinic Acetylcholine Receptor

A1 Adenosine Receptor (A1AR) Antagonists from 6-Chloronicotinoyl Chloride

6-Chloronicotinoyl chloride has been utilized in the synthesis of xanthine-based A1 adenosine receptor antagonists. These antagonists have potential therapeutic applications in various conditions, including renal and cardiovascular diseases.

Quantitative Data: A1 Adenosine Receptor Antagonists

| Compound | Precursor | Receptor | Ki (nM) | Reference |

| 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine | 6-Chloronicotinoyl chloride | A1AR | High affinity | [5] |

| CCPA (agonist) | 2-Chloro-adenosine | A1AR | 0.4 | [6] |

| Compound 10b | Pyrazolecarboxylate | A1AR | 21 | [7] |

| Compound 22l | Amide coupling | A1AR | 33 (pKB) | |

| Compound 28c | Amide coupling | A1AR | 14 (pKB) |

Experimental Protocol: Synthesis of 1,3-dipropyl-8-(6-chloro-3-pyridyl)xanthine

The synthesis of this class of compounds generally involves the reaction of a substituted xanthine with 6-chloronicotinoyl chloride.

-

To a solution of 8-bromo-1,3-dipropylxanthine in a suitable solvent, add a palladium catalyst and a phosphine ligand.

-

Introduce a stannane derivative of the 6-chloropyridine moiety, which can be prepared from 6-chloronicotinic acid.

-

Alternatively, direct acylation of a suitable xanthine precursor with 6-chloronicotinoyl chloride in the presence of a base can be employed.

Experimental Protocol: A1 Adenosine Receptor Binding Assay

Similar to the nAChR assay, a competitive radioligand binding assay is used to determine the affinity of antagonists for the A1AR.

-

Prepare membranes from cells expressing the A1AR.

-

Incubate the membranes with a specific A1AR radioligand (e.g., [³H]CCPA or [³H]DPCPX) and the test compound at various concentrations.

-

Separate bound and free radioligand by filtration.

-

Quantify radioactivity on the filters.

-

Determine the IC50 and subsequently the Ki value of the test compound.

Signaling Pathway: A1 Adenosine Receptor

Conclusion

6-Chloro-5-nitronicotinoyl chloride and its analog 6-chloronicotinoyl chloride are undeniably valuable reagents in medicinal chemistry. They provide a gateway to the synthesis of a wide range of potent and selective modulators of critical biological targets, including PARP, nAChRs, and A1 adenosine receptors. The synthetic versatility of these building blocks, combined with the significant therapeutic potential of the resulting compounds, ensures their continued importance in the ongoing quest for novel and effective medicines. This guide has provided a comprehensive overview of their applications, supported by quantitative data, experimental insights, and a clear visualization of the relevant biological pathways, to aid researchers in this exciting and impactful field.

References

- 1. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Assay - Creative Biolabs [creative-biolabs.com]

- 3. Imidacloprid synthesis - chemicalbook [chemicalbook.com]

- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mybiosource.com [mybiosource.com]

- 6. Marine Origin Ligands of Nicotinic Receptors: Low Molecular Compounds, Peptides and Proteins for Fundamental Research and Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to 6-Chloro-5-nitronicotinoyl chloride as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-chloro-5-nitronicotinoyl chloride, a key building block in the synthesis of diverse heterocyclic compounds. This document details its chemical properties, synthesis, and its application in the construction of various heterocyclic scaffolds, supported by experimental protocols and quantitative data.

Properties of 6-Chloro-5-nitronicotinoyl chloride

6-Chloro-5-nitronicotinoyl chloride is a reactive acyl chloride featuring a pyridine ring substituted with both a chloro and a nitro group. These functional groups provide multiple reaction sites, making it a valuable precursor for a wide range of chemical transformations.

| Property | Value |

| IUPAC Name | 6-chloro-5-nitropyridine-3-carbonyl chloride[1] |

| Molecular Formula | C₆H₂Cl₂N₂O₃[1] |

| Molecular Weight | 220.99 g/mol [1] |

| CAS Number | 23945-84-8[1] |

Synthesis of 6-Chloro-5-nitronicotinoyl chloride

The primary route for the synthesis of 6-chloro-5-nitronicotinoyl chloride involves the chlorination of its corresponding carboxylic acid, 6-chloro-5-nitronicotinic acid. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation, often with a catalytic amount of N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis from 6-chloro-5-nitronicotinic acid

Materials:

-

6-chloro-5-nitronicotinic acid

-

Oxalyl chloride or Thionyl chloride

-

N,N-dimethylformamide (catalytic amount)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

Procedure:

-

To a stirred solution of 6-chloro-5-nitronicotinic acid in anhydrous dichloromethane, a catalytic amount of N,N-dimethylformamide is added.

-

Oxalyl chloride or thionyl chloride (typically 1.5 to 2.0 equivalents) is added dropwise to the mixture at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the evolution of gas ceases.

-

The solvent and excess reagent are removed under reduced pressure to yield the crude 6-chloro-5-nitronicotinoyl chloride, which can be used in subsequent steps without further purification.

This general procedure is adapted from standard methods for the conversion of carboxylic acids to acid chlorides.[2]

Applications in Heterocyclic Synthesis

The electrophilic nature of the acyl chloride and the presence of reactive sites on the pyridine ring make 6-chloro-5-nitronicotinoyl chloride a versatile precursor for various heterocyclic systems.

Synthesis of Nicotinamide Derivatives

The most straightforward application of 6-chloro-5-nitronicotinoyl chloride is its reaction with primary or secondary amines to form the corresponding nicotinamide derivatives. These compounds are of interest due to the diverse biological activities exhibited by this class of molecules.

-

To a stirred solution of an amine (1.0 equivalent) and a base (such as triethylamine or pyridine, 1.1 equivalents) in an aprotic solvent like dichloromethane or tetrahydrofuran at 0 °C, a solution of 6-chloro-5-nitronicotinoyl chloride (1.05 equivalents) in the same solvent is added dropwise.

-

The reaction mixture is stirred at room temperature for a specified time (typically 1-4 hours).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

The following table summarizes representative examples of nicotinamide derivatives synthesized from 6-chloro-5-nitronicotinoyl chloride.

| Amine Reactant | Product | Yield (%) | Melting Point (°C) | Reference |

| Thiophen-2-amine derivative | N-(thiophen-2-yl)nicotinamide derivative | 74 | >175 | [3] |

Synthesis of Fused Heterocyclic Systems

Biological Activity of Derived Compounds and Signaling Pathways

Nicotinamide and its derivatives play a crucial role in cellular metabolism and signaling. They are precursors to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions and a substrate for several enzymes involved in signaling pathways, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs).[3][4]

Some synthesized nicotinamide derivatives have shown promising biological activities, including fungicidal and histone deacetylase (HDAC) inhibitory effects.[5] For instance, certain derivatives have exhibited potent anti-proliferative activity against various cancer cell lines.[5]

The mechanism of action of nicotinamide derivatives in cancer is often linked to their ability to modulate the activity of NAD+-dependent enzymes.[3] Inhibition of SIRT1 and PARP1 by nicotinamide can affect cellular processes like DNA repair, cell cycle control, and apoptosis.[3]

Below is a diagram illustrating the central role of nicotinamide in cellular metabolism and its influence on key signaling pathways.

Caption: Role of Nicotinamide in Metabolism and Signaling.

Experimental Workflows

The synthesis of heterocyclic compounds from 6-chloro-5-nitronicotinoyl chloride typically follows a straightforward workflow, as depicted below.

Caption: General synthetic workflow.

Conclusion

6-Chloro-5-nitronicotinoyl chloride is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. Its facile preparation and the reactivity of its functional groups allow for the construction of complex molecular architectures, including potent biologically active molecules. Further exploration of its reactivity with various bifunctional nucleophiles is expected to yield novel heterocyclic systems with potential applications in drug discovery and materials science.

References

- 1. 6-Chloro-5-nitronicotinoyl chloride | C6H2Cl2N2O3 | CID 11368019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]

- 3. The Role of Nicotinamide in Cancer Chemoprevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 5. Nicotinamide inhibits melanoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Amides using 6-Chloro-5-nitronicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-nitronicotinoyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of a wide array of N-substituted amides. The presence of both a chloro and a nitro group on the pyridine ring activates the acyl chloride for nucleophilic attack by amines, facilitating amide bond formation under relatively mild conditions. The resulting 6-chloro-5-nitronicotinamide derivatives are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for the development of novel therapeutic agents. The electron-withdrawing nature of the nitro and chloro substituents makes the aromatic ring susceptible to further nucleophilic aromatic substitution, allowing for diverse functionalization.

These application notes provide detailed protocols for the synthesis of amides from 6-Chloro-5-nitronicotinoyl chloride with various primary and secondary amines, including aromatic and aliphatic amines.

Data Presentation

A comprehensive summary of the reaction of 6-Chloro-5-nitronicotinoyl chloride with a variety of amine nucleophiles is presented below. The yields reported are based on synthesized examples and demonstrate the utility of this reagent in forming amide bonds with diverse substrates.

| Entry | Amine | Product | Yield (%) |

| 1 | Ammonia | 2-Chloro-5-nitronicotinamide | 54.2 |

| 2 | Aniline | N-phenyl-6-chloro-5-nitronicotinamide | Not Reported |

| 3 | Benzylamine | N-benzyl-6-chloro-5-nitronicotinamide | Not Reported |

| 4 | Morpholine | (6-Chloro-5-nitropyridin-3-yl)(morpholino)methanone | Not Reported |

| 5 | Piperidine | (6-Chloro-5-nitropyridin-3-yl)(piperidin-1-yl)methanone | Not Reported |

Yields for entries 2-5 are not explicitly reported in the reviewed literature but are expected to be moderate to high based on the reactivity of the acyl chloride.

Experimental Protocols

General Procedure for the Synthesis of N-Substituted-6-chloro-5-nitronicotinamides

This protocol outlines the general steps for the reaction of 6-Chloro-5-nitronicotinoyl chloride with a representative primary or secondary amine.

Materials:

-

6-Chloro-5-nitronicotinoyl chloride

-

Amine (e.g., aniline, benzylamine, morpholine)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Crushed ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.0 equivalent) and dissolve it in an anhydrous aprotic solvent (e.g., DCM).

-

Base Addition: Add a tertiary amine base (1.1 - 1.5 equivalents), such as triethylamine, to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Acyl Chloride Addition: Dissolve 6-Chloro-5-nitronicotinoyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Quench the reaction by pouring the mixture into a separatory funnel containing cold water or crushed ice.

-

Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-6-chloro-5-nitronicotinamide.

-

Specific Protocol: Synthesis of 2-Chloro-5-nitronicotinamide[1]

This protocol describes the synthesis of the parent amide, 2-chloro-5-nitronicotinamide, using ammonia.

Materials:

-

2-Chloro-5-nitronicotinic acid

-

Thionyl chloride

-

Acetone

-

Aqueous ammonia

-

Crushed ice

Procedure:

-

Formation of the Acyl Chloride: Add 2-chloro-5-nitronicotinic acid (1 equivalent) to thionyl chloride and heat the mixture to reflux for 3 hours. After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain 6-chloro-5-nitronicotinoyl chloride.

-

Amidation: Dissolve the resulting crude 6-chloro-5-nitronicotinoyl chloride in acetone with stirring at 25 °C. Slowly add aqueous ammonia dropwise to the solution. The reaction is typically complete within 10 minutes.

-

Isolation: Concentrate the reaction mixture to approximately one-fourth of its original volume. Pour the concentrated solution into crushed ice, which will cause a yellow solid to precipitate.

-

Purification: Collect the solid product by filtration to yield 2-chloro-5-nitro-3-pyridine carboxamide. The reported yield for this procedure is 54.2%.[1]

Mandatory Visualizations

Caption: General workflow for the synthesis of N-substituted amides.

Caption: Key chemical transformation in the amide synthesis.

References

Application Notes and Protocols for Esterification Reactions with 6-Chloro-5-nitronicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters from 6-Chloro-5-nitronicotinoyl chloride, a key intermediate in the development of pharmacologically active compounds. The following sections detail the esterification procedures with primary, secondary, and aromatic alcohols, along with the characterization of the resulting products.

Introduction

6-Chloro-5-nitronicotinoyl chloride is a reactive acyl chloride that serves as a versatile building block for the synthesis of a variety of ester derivatives. These esters are of significant interest in medicinal chemistry and drug discovery, as the nicotinic acid scaffold is a common motif in biologically active molecules. The presence of the chloro and nitro groups offers opportunities for further functionalization, making these esters valuable intermediates for creating diverse chemical libraries. For instance, methyl 6-chloro-5-nitronicotinate is a known building block for the synthesis of various pharmaceutical compounds, including anticoccidial agents and potential immunomodulators.[1][2][3]

General Esterification Procedure

The esterification of 6-Chloro-5-nitronicotinoyl chloride is typically carried out by reacting the acyl chloride with the desired alcohol in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction is generally performed in an inert solvent at low temperatures to control the exothermic reaction.

Core Reaction Scheme:

Caption: General workflow for the esterification of 6-Chloro-5-nitronicotinoyl chloride.

Diagram 2: Logical Relationship for Further Functionalization

Caption: Potential pathways for further modification of the synthesized esters.

References

Application Notes and Protocols for Nucleophilic Substitution on 6-Chloro-5-nitronicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing nucleophilic substitution reactions on the pyridine ring of 6-Chloro-5-nitronicotinoyl chloride. The presence of two electrophilic sites—the acyl chloride and the C6 position of the pyridine ring—necessitates careful control of reaction conditions to achieve selective substitution.

Introduction

6-Chloro-5-nitronicotinoyl chloride is a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the acyl chloride provides a highly reactive site for nucleophilic acyl substitution. Understanding the relative reactivity of these two positions is crucial for the selective synthesis of desired derivatives. Generally, acyl chlorides are significantly more reactive towards nucleophiles than aryl chlorides.[1][2][3] This reactivity difference can be exploited to achieve selective functionalization.

One documented method involves bubbling ammonia gas through a solution of 6-chloro-5-nitronicotinoyl chloride, which first displaces the chloride at the acyl chloride to form the amide and subsequently substitutes the chloro group on the pyridine ring.[4] This observation underpins the protocols detailed below, which aim to provide a framework for selective mono-substitution at the acyl chloride or di-substitution at both reactive sites.

Reaction Pathway and Selectivity

The general reaction pathway involves the initial attack of a nucleophile on the more electrophilic carbonyl carbon of the acyl chloride. This is typically a rapid reaction that can often be performed at lower temperatures. The subsequent substitution at the C6 position of the pyridine ring is a nucleophilic aromatic substitution, which generally requires more forcing conditions, such as elevated temperatures, to overcome the energy barrier of disrupting the aromaticity of the pyridine ring.[5]

By controlling the stoichiometry of the nucleophile and the reaction temperature, selective synthesis can be achieved. Using one equivalent of the nucleophile at a low temperature is expected to yield the mono-substituted product, where the acyl chloride has reacted. Increasing the equivalents of the nucleophile and the reaction temperature will then drive the reaction to completion, yielding the di-substituted product.

Experimental Protocols

Protocol 1: Selective Mono-Substitution at the Acyl Chloride Position

This protocol details the selective reaction of a nucleophile with the acyl chloride moiety of 6-Chloro-5-nitronicotinoyl chloride. The example provided uses a generic primary amine (R-NH₂), but this can be adapted for other nucleophiles such as alcohols or thiols.

Materials:

-

6-Chloro-5-nitronicotinoyl chloride

-

Primary amine (R-NH₂) (1.0 equivalent)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Inert gas (Nitrogen or Argon)

-

Triethylamine (TEA) or other non-nucleophilic base (1.1 equivalents)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath (0°C)

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 6-Chloro-5-nitronicotinoyl chloride (1.0 equivalent) and dissolve it in the chosen anhydrous aprotic solvent.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in the same anhydrous solvent.

-

Slowly add the amine solution to the cooled solution of 6-Chloro-5-nitronicotinoyl chloride dropwise over 15-30 minutes, ensuring the temperature remains at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl-6-chloro-5-nitronicotinamide.

Protocol 2: Di-Substitution at Both Acyl Chloride and C6-Pyridine Positions

This protocol describes the reaction of a nucleophile at both the acyl chloride and the C6 position of the pyridine ring. This typically requires more forcing conditions than the mono-substitution.

Materials:

-

6-Chloro-5-nitronicotinoyl chloride

-

Primary amine (R-NH₂) (at least 2.2 equivalents)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Magnetic stirrer and stirring bar with heating capabilities

-

Round-bottom flask equipped with a reflux condenser

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 6-Chloro-5-nitronicotinoyl chloride (1.0 equivalent) and dissolve it in the chosen anhydrous aprotic solvent.

-

Add the primary amine (at least 2.2 equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 50°C and reflux, depending on the nucleophilicity of the amine and the solvent used.

-

Monitor the reaction progress by TLC or LC-MS. The reaction may require several hours to overnight for complete conversion.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkyl-6-(alkylamino)-5-nitronicotinamide.

Data Presentation

The following table summarizes expected outcomes and general conditions for nucleophilic substitution on 6-Chloro-5-nitronicotinoyl chloride with primary amines. Note that specific yields and reaction times will vary depending on the specific nucleophile and solvent used.

| Product Type | Nucleophile (Equivalents) | Base (Equivalents) | Temperature (°C) | Expected Major Product |

| Mono-substituted | R-NH₂ (1.0) | TEA (1.1) | 0 | N-alkyl-6-chloro-5-nitronicotinamide |

| Di-substituted | R-NH₂ (≥ 2.2) | - | 50 - Reflux | N-alkyl-6-(alkylamino)-5-nitronicotinamide |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the described experimental protocols.

Caption: Workflow for selective mono-substitution.

Caption: Workflow for di-substitution.

References

Application Notes and Protocols for the Synthesis of Novel Pyrazole Derivatives Using 6-Chloro-5-nitronicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties, have established them as "privileged structures" in medicinal chemistry. The continuous exploration of novel pyrazole derivatives is a key focus in the quest for new therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of a novel series of pyrazole derivatives using 6-Chloro-5-nitronicotinoyl chloride as a key starting material. The presence of the chloro and nitro functionalities on the pyridine ring offers opportunities for further structural modifications, making these derivatives attractive for library synthesis and structure-activity relationship (SAR) studies.

Application Notes

The novel pyrazole derivatives synthesized via the described protocol, specifically 3-(6-chloro-5-nitropyridin-3-yl)-1H-pyrazol-5(4H)-one, are of significant interest for drug discovery and development, particularly in the area of oncology.

Potential as Kinase Inhibitors:

Many pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases.[1][2][3] Kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers. The synthesized nitropyridine-substituted pyrazolones are designed to target key kinases involved in oncogenic signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5]

The MAPK/ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, influencing a wide array of cellular processes.[6][7] Constitutive activation of this pathway is a common feature in many human cancers. The pyrazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases, while the substituted nitropyridine moiety can be tailored to achieve selectivity and potency. The nitro group, in particular, may offer unique interactions within the target protein.[1]

Drug Development Potential:

The chloro-substituent on the pyridine ring provides a handle for further chemical elaboration through cross-coupling reactions, allowing for the generation of a library of analogues to optimize biological activity, selectivity, and pharmacokinetic properties. The pyrazolone core also presents opportunities for substitution to fine-tune the molecule's characteristics. These features make the synthesized compounds valuable starting points for lead optimization programs in drug discovery.

Experimental Protocols

A plausible and efficient two-step synthetic route for the preparation of 3-(6-chloro-5-nitropyridin-3-yl)-1H-pyrazol-5(4H)-one from 6-Chloro-5-nitronicotinoyl chloride is outlined below. The strategy involves the acylation of Meldrum's acid to generate a highly reactive β-keto ester equivalent, followed by a Knorr-type cyclization with hydrazine.

Part 1: Synthesis of 5-((6-chloro-5-nitropyridin-3-yl)carbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (Intermediate A)

This procedure details the acylation of Meldrum's acid with 6-Chloro-5-nitronicotinoyl chloride.[8][9]

Materials:

-

6-Chloro-5-nitronicotinoyl chloride

-

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (2 N)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Meldrum's acid (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath.

-

Slowly add anhydrous pyridine (2.2 equivalents) to the stirred solution over 10-15 minutes, maintaining the temperature at 0°C.

-

Prepare a solution of 6-Chloro-5-nitronicotinoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 6-Chloro-5-nitronicotinoyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional hour, followed by stirring at room temperature for another hour.

-

Pour the reaction mixture into a separatory funnel containing 2 N hydrochloric acid and crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash sequentially with 2 N hydrochloric acid and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude acyl Meldrum's acid derivative (Intermediate A). This intermediate is often used in the next step without further purification.

Part 2: Synthesis of 3-(6-chloro-5-nitropyridin-3-yl)-1H-pyrazol-5(4H)-one (Final Product)

This protocol describes the Knorr-type pyrazole synthesis via the reaction of Intermediate A with hydrazine hydrate.[10][11]

Materials:

-

Intermediate A (crude product from Part 1)

-

Hydrazine hydrate

-

Ethanol or 1-Propanol

-

Glacial acetic acid (catalytic amount)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

Procedure:

-

To a round-bottom flask containing the crude Intermediate A from the previous step, add ethanol or 1-propanol.

-

Add hydrazine hydrate (2.0 equivalents) to the mixture.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Heat the reaction mixture to reflux with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (disappearance of the starting material), remove the flask from the heat source.

-

While still hot, slowly add deionized water to the reaction mixture with vigorous stirring to induce precipitation of the product.

-

Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold water and then a small amount of cold ethanol.

-